Cas no 338418-48-7 (1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime)

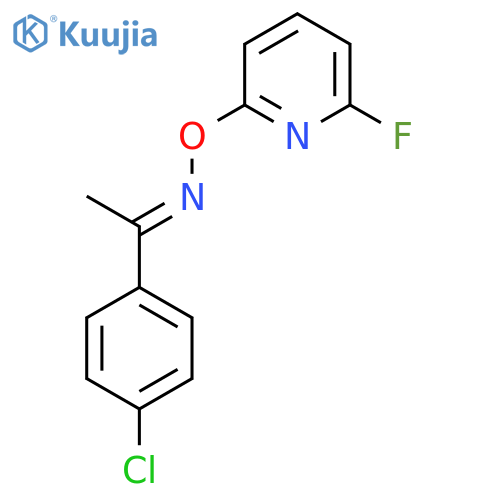

338418-48-7 structure

商品名:1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime

CAS番号:338418-48-7

MF:C13H10ClFN2O

メガワット:264.682705402374

CID:5270277

1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime 化学的及び物理的性質

名前と識別子

-

- (E)-[1-(4-chlorophenyl)ethylidene][(6-fluoropyridin-2-yl)oxy]amine

- 1-(4-CHLOROPHENYL)-1-ETHANONE O-(6-FLUORO-2-PYRIDINYL)OXIME

- (E)-1-(4-chlorophenyl)-N-(6-fluoropyridin-2-yl)oxyethanimine

- 1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime

-

- インチ: 1S/C13H10ClFN2O/c1-9(10-5-7-11(14)8-6-10)17-18-13-4-2-3-12(15)16-13/h2-8H,1H3/b17-9+

- InChIKey: KNWARSNDUXPCFK-RQZCQDPDSA-N

- ほほえんだ: ClC1C=CC(=CC=1)/C(/C)=N/OC1C=CC=C(N=1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 293

- トポロジー分子極性表面積: 34.5

- 疎水性パラメータ計算基準値(XlogP): 4.1

1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A912433-1g |

(E)-[1-(4-Chlorophenyl)ethylidene][(6-fluoropyridin-2-yl)oxy]amine |

338418-48-7 | 90% | 1g |

$350.0 | 2024-04-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00897732-1g |

(E)-[1-(4-Chlorophenyl)ethylidene][(6-fluoropyridin-2-yl)oxy]amine |

338418-48-7 | 90% | 1g |

¥2401.0 | 2023-03-29 | |

| Key Organics Ltd | 4F-008-5MG |

1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime |

338418-48-7 | >90% | 5mg |

£35.00 | 2025-02-09 | |

| Key Organics Ltd | 4F-008-10MG |

1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime |

338418-48-7 | >90% | 10mg |

£48.00 | 2025-02-09 | |

| Key Organics Ltd | 4F-008-100MG |

1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime |

338418-48-7 | >90% | 100mg |

£110.00 | 2025-02-09 | |

| Key Organics Ltd | 4F-008-1MG |

1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime |

338418-48-7 | >90% | 1mg |

£28.00 | 2025-02-09 | |

| Key Organics Ltd | 4F-008-50MG |

1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime |

338418-48-7 | >90% | 50mg |

£77.00 | 2025-02-09 |

1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

338418-48-7 (1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime) 関連製品

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:338418-48-7)1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime

清らかである:99%

はかる:1g

価格 ($):315.0